molecular formula C16H15N3O B2733971 3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole CAS No. 1087792-40-2

3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B2733971
CAS No.: 1087792-40-2
M. Wt: 265.316
InChI Key: YNZJSUMPUBXYBO-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Derivatives in Contemporary Chemical Research

The 1,2,4-triazole nucleus is a ubiquitous structural feature in a multitude of synthetic compounds with a wide spectrum of therapeutic applications. researchgate.net Its derivatives are known to exhibit a broad range of pharmacological activities, solidifying their importance in medicinal chemistry. nih.govglobalresearchonline.netresearchgate.net The stability of the triazole ring and its capacity for diverse substitutions allow for the fine-tuning of biological activity and pharmacokinetic profiles.

The significance of 1,2,4-triazole derivatives extends beyond medicine into materials science, where they are investigated for applications as corrosion inhibitors, in the development of ionic liquids, and as components of organic light-emitting diodes (OLEDs). lifechemicals.com The rich coordination chemistry of 1,2,4-triazoles also makes them valuable ligands in the synthesis of metal-organic frameworks (MOFs).

The following table provides a glimpse into the diverse applications of 1,2,4-triazole derivatives:

Application AreaExamples of Activities/UsesKey Structural Features
Medicinal Chemistry Antifungal, antibacterial, anticancer, antiviral, anticonvulsant, anti-inflammatory. nih.govglobalresearchonline.netresearchgate.netVaried substitutions on the triazole ring to modulate biological targets.
Agrochemicals Fungicides, herbicides, plant growth regulators.Specific substitution patterns that confer selective toxicity.
Materials Science Corrosion inhibitors, ionic liquids, organic light-emitting diodes (OLEDs), metal-organic frameworks (MOFs). lifechemicals.comThe triazole ring's electronic properties and ability to coordinate with metal ions.

Overview of Ethoxy- and Diphenyl-Substituted Triazole Scaffolds in Organic and Medicinal Chemistry

The introduction of specific substituents onto the 1,2,4-triazole core can dramatically influence its properties. The ethoxy and diphenyl groups, present in the subject compound, are of particular interest.

The ethoxy group (-OCH2CH3) , an ether functional group, can significantly impact a molecule's pharmacokinetic profile. It can modulate lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties. acs.org The replacement of a hydroxyl or methoxy (B1213986) group with an ethoxy group can sometimes lead to improved metabolic stability and cell permeability. In medicinal chemistry, the ethoxy group can also act as a hydrogen bond acceptor, influencing how a molecule interacts with biological targets.

The diphenyl moiety , consisting of two phenyl rings, imparts a high degree of steric bulk and lipophilicity. Diphenyl-substituted heterocycles are common in various pharmacologically active agents. The phenyl rings can engage in pi-pi stacking and hydrophobic interactions with biological receptors, contributing to binding affinity. youtube.com In the context of 1,2,4-triazoles, diphenyl substitution has been explored in the development of various bioactive compounds. For instance, 3,5-diphenyl-1,2,4-triazole derivatives have been synthesized and investigated for their potential pharmacological activities. scispace.com

Rationale for Investigating 3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole as a Novel Chemical Entity

While direct research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the established significance of its constituent parts. The combination of the versatile 1,2,4-triazole core with the modulating ethoxy group and the sterically and electronically influential diphenyl substituents presents a unique chemical entity with potential for novel applications.

The investigation of this compound is warranted for several reasons:

Exploring Novel Bioactivity: The unique combination of functional groups may lead to unforeseen pharmacological activities. The diphenyl groups could confer affinity for specific biological targets, while the ethoxy group could fine-tune its pharmacokinetic properties for optimal efficacy.

Development of New Synthetic Methodologies: The synthesis of this specific isomer could necessitate the development of novel or refined synthetic strategies for multi-substituted 1,2,4-triazoles.

Materials Science Applications: The photophysical and electronic properties of this compound, influenced by the diphenyl groups, could be of interest for applications in materials science, such as in the design of new luminogenic materials. pharmaguideline.com

In essence, this compound represents an intriguing target for chemical synthesis and investigation. Its study holds the promise of expanding the chemical space of bioactive and functional molecules based on the privileged 1,2,4-triazole scaffold. The lack of extensive prior research on this specific compound makes it a novel chemical entity ripe for exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4,5-diphenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-20-16-18-17-15(13-9-5-3-6-10-13)19(16)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZJSUMPUBXYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethoxy 4,5 Diphenyl 4h 1,2,4 Triazole

Historical Evolution of 1,2,4-Triazole (B32235) Synthesis

The synthesis of the 1,2,4-triazole ring system has a rich history, with foundational methods dating back to the late 19th century. Early methods, such as the Pellizzari reaction (1894), which involves the reaction of hydrazides with amides, and the Einhorn–Brunner reaction (1905), utilizing the condensation of hydrazines with diacylamines, laid the groundwork for triazole chemistry. wikipedia.org These initial syntheses often required harsh conditions, such as high temperatures, and provided limited control over substitution patterns, or regioselectivity.

Over the decades, synthetic chemists have developed a vast array of methodologies to overcome these early limitations. The focus has shifted towards milder reaction conditions, higher yields, greater functional group tolerance, and improved regioselectivity. nih.gov Key precursors like amidrazones, imidates, and hydrazones became central to many synthetic strategies. frontiersin.orgnih.gov The evolution of these methods has paved the way for the efficient construction of complex, polysubstituted 1,2,4-triazoles, including derivatives like the subject of this article. nih.gov

Classical Synthetic Routes to 3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole Precursors

The synthesis of this compound relies on the availability of key precursors that contain the necessary carbon and nitrogen backbones. Classical organic synthesis provides robust methods for preparing these essential building blocks.

Key precursors for forming the 1,2,4-triazole ring typically include:

Amidrazones: These are crucial intermediates in many triazole syntheses. For the target molecule, N-phenylbenzoyl-amidrazone would be a logical precursor.

Imidates: Ethyl N-phenylbenzimidate could serve as a precursor, providing the C5-phenyl, N4-phenyl, and the carbon atom for the C3-ethoxy group.

Hydrazides and Thiohydrazides: Benzoylhydrazine is a common starting material. Similarly, thiosemicarbazides can be used to form a triazole-thiol, which could potentially be converted to the ethoxy derivative, although this is a less direct route. wikipedia.org

A classical approach to a key intermediate could involve the reaction of N-phenylbenzamide with a dehydrating agent to form a reactive intermediate, which is then reacted with a hydrazine (B178648) derivative. Another established route is the reaction of benzoyl chloride with phenylhydrazine (B124118) to form an acylhydrazine, which can then undergo further elaboration and cyclization. The synthesis of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol, a related precursor, has been achieved from the reaction of phenyl isothiocyanate with benzoylhydrazine, followed by cyclization. mdpi.com

Direct Cyclization Strategies for this compound Formation

Direct cyclization methods focus on the final ring-forming step to construct the 1,2,4-triazole nucleus from appropriate acyclic precursors. These strategies can be broadly categorized into one-pot multicomponent reactions and stepwise condensation-cyclization sequences.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates portions of all starting materials. researchgate.net For the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, a notable MCR involves the reaction of a carboxylic acid, an amidine, and a monosubstituted hydrazine. isres.orgorganic-chemistry.org

This approach could be adapted for the target molecule, potentially using benzoic acid, an N-phenylbenzamidine equivalent, and a hydrazine, followed by functional group manipulation to install the ethoxy group. The advantage of MCRs lies in their operational simplicity, atom economy, and the ability to rapidly generate diverse molecular libraries. researchgate.netchapman.edu

Table 1: Representative One-Pot Syntheses for 1,3,5-Trisubstituted 1,2,4-Triazoles

Reactant AReactant BReactant CConditionsProduct TypeReference
Carboxylic AcidAmidineHydrazineHATU, DIPEA, DMF1,3,5-Trisubstituted-1,2,4-triazole isres.org
AldehydeCyanamideHydrazineNBS (oxidant)Substituted 1,2,4-triazole isres.org
HydrazoneAmine-Iodine/TBHP or aerobic oxidation1,3,5-Trisubstituted-1,2,4-triazole nih.govisres.org

Stepwise syntheses provide greater control over the reaction pathway by isolating key intermediates. A common and effective strategy for forming 3,4,5-trisubstituted 1,2,4-triazoles involves the cyclodehydration of N-acylamidrazones or related intermediates. researchgate.netresearchgate.net

A plausible stepwise route to this compound could involve:

Formation of an Imidoyl Chloride: Reaction of N-phenylbenzamide with a chlorinating agent like phosphorus pentachloride or thionyl chloride to generate N-phenylbenzimidoyl chloride.

Reaction with a Hydrazide: The imidoyl chloride is then reacted with an appropriate hydrazide that can provide the ethoxycarbonyl fragment, or a precursor thereof.

Cyclization: The resulting intermediate undergoes intramolecular cyclization, often promoted by heat or a catalyst, to form the 1,2,4-triazole ring.

An alternative stepwise approach involves the activation of secondary amides with triflic anhydride, followed by reaction with hydrazides and subsequent microwave-induced cyclodehydration to furnish 3,4,5-trisubstituted 1,2,4-triazoles. isres.org The synthesis of the related 4,5-diphenyl-4H-1,2,4-triazole-3-thiol involves the S-alkylation of the thiol with a halogenated acetal, demonstrating a stepwise functionalization approach. mdpi.com

Advanced Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 1,2,4-triazoles has benefited significantly from the development of advanced catalytic systems, particularly those based on transition metals.

Transition metals, especially copper, have emerged as highly effective catalysts for the synthesis of 1,2,4-triazoles. organic-chemistry.org These protocols often proceed via oxidative C-N or N-N bond formation, enabling the construction of the triazole ring under relatively mild conditions.

Key catalytic strategies include:

Copper-Catalyzed Oxidative Coupling: Copper catalysts, in the presence of an oxidant like air (O2), can facilitate the reaction between amidines and nitriles or other nitrogen sources to form disubstituted or trisubstituted 1,2,4-triazoles. frontiersin.orgnih.gov A heterogeneous copper(I) complex supported on MCM-41 has been shown to effectively catalyze the cascade addition-oxidative cyclization of nitriles with amidines using air as the oxidant. organic-chemistry.org

Catalyst-Controlled Regioselectivity: Different metal catalysts can direct the cycloaddition of reactants to favor specific regioisomers. For example, the [3+2] cycloaddition of isocyanides with diazonium salts can be controlled to selectively yield 1,3-disubstituted 1,2,4-triazoles using a silver(I) catalyst, whereas a copper(II) catalyst favors the formation of 1,5-disubstituted isomers. isres.org This principle of catalyst control is crucial for the unambiguous synthesis of a specific isomer like this compound.

Palladium-Catalyzed Cross-Coupling: While often used to modify existing triazole rings (e.g., Suzuki coupling to attach aryl groups), palladium catalysts can also be involved in the core ring synthesis under certain conditions. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Syntheses of 1,2,4-Triazole Derivatives

Catalyst SystemReactantsKey TransformationProduct TypeReference
Cu(I) or Cu(II) / O₂ or AirAmidines, Nitriles, AminesOxidative C-N/N-N CouplingSubstituted 1,2,4-triazoles frontiersin.orgorganic-chemistry.org
Ag(I)Isocyanides, Diazonium SaltsRegioselective [3+2] Cycloaddition1,3-Disubstituted 1,2,4-triazoles isres.org
Cu(II)Isocyanides, Diazonium SaltsRegioselective [3+2] Cycloaddition1,5-Disubstituted 1,2,4-triazoles isres.org
Pd(PPh₃)₄4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, Boronic AcidsSuzuki Cross-CouplingAryl-functionalized 1,2,4-triazoles nih.gov

Organocatalytic Methods

Organocatalysis represents an environmentally benign and efficient strategy for synthesizing heterocyclic compounds, including 1,2,4-triazoles. These methods utilize small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metal catalysts. In the context of 1,2,4-triazole synthesis, chiral Brønsted acids, such as phosphoric acid derivatives, have been effectively employed. nih.gov

One notable approach is the asymmetric cyclodehydration reaction to produce atropisomeric N-aryl 1,2,4-triazoles, which are structurally similar to the 4,5-diphenyl-4H-1,2,4-triazole core. nih.gov In this methodology, a chiral phosphoric acid catalyst facilitates the ring-closing dehydration step. The catalyst is believed to provide dual activation by protonating the electrophilic species while simultaneously deprotonating the nucleophile, guiding the reaction pathway and controlling the stereochemistry of the product. nih.gov The use of catalysts like (R)-TCYP has yielded N-aryl 1,2,4-triazoles with significant enantiomeric ratios, which can often be further enhanced through recrystallization. nih.gov While not specifically documented for this compound, this organocatalytic strategy highlights a potent, metal-free approach for constructing the core triazole ring with high levels of control. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For 1,2,4-triazoles, this involves adopting solvent-free conditions and utilizing alternative energy sources like microwave and ultrasonic irradiation. researchgate.netfrontiersin.orgnih.govnih.gov

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits, including the elimination of solvent waste, reduced purification needs, and often lower energy consumption. A reported method for synthesizing 1,2,4-triazole derivatives under solvent-free conditions involves the reaction of amidrazones with anhydrides using a solid acid catalyst, such as perchloric acid adsorbed on silica (B1680970) (HClO₄-SiO₂). frontiersin.orgnih.gov This reaction proceeds at elevated temperatures (e.g., 80°C) to yield 3,4,5-trisubstituted-1,2,4-triazoles with moderate to high yields (55%–95%). frontiersin.orgnih.gov A key advantage of this method is the ability to recycle the catalyst for multiple runs without a significant loss of activity, further enhancing its green credentials. frontiersin.orgnih.gov Another approach involves the acid-promoted cyclization of hydrazonyl chlorides with nitriles, which can also be performed under solvent-free conditions, providing an alternative route to the triazole core. researchgate.net

Microwave and Ultrasonic Irradiation Techniques

Microwave and ultrasonic irradiation are alternative energy sources that can dramatically accelerate chemical reactions, leading to shorter reaction times, improved yields, and higher product purity compared to conventional heating methods. nih.govrjptonline.orgscielo.org.za

Microwave-assisted synthesis has been successfully applied to produce various 1,2,4-triazole derivatives. rjptonline.orgscielo.org.za For instance, the reaction of 1,2,4-triazole-3-thiol with different substituted benzaldehydes to form Schiff's bases can be completed in 5-10 minutes under microwave irradiation, with yields ranging from 64-84%. rjptonline.org Conventional heating methods for the same reactions would require significantly longer times. rjptonline.org The efficiency of microwave heating stems from the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that minimizes the formation of unwanted byproducts. rjptonline.orgpnrjournal.com

Ultrasonic irradiation also promotes the synthesis of triazole-containing systems by providing energy through acoustic cavitation. The formation and collapse of microscopic bubbles generate localized high-temperature and high-pressure zones, enhancing reaction rates. nih.gov In the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, the use of ultrasound at 99°C reduced reaction times to just 5-17 minutes, providing excellent yields. nih.gov This represents a significant improvement over conventional oil bath heating, demonstrating the power of sonochemistry as a green synthetic tool. nih.gov

Table 1: Comparison of Conventional vs. Alternative Energy Methods for 1,2,4-Triazole Synthesis
Reaction TypeMethodReaction TimeYieldReference
Schiff's Base formation from 1,2,4-triazole-3-thiolMicrowave Irradiation5-10 min64-84% rjptonline.org
Synthesis of 1,2,4-triazolo[1,5-a]pyrimidinesConventional HeatingSeveral hours (implied)Lower (implied) nih.gov
Synthesis of 1,2,4-triazolo[1,5-a]pyrimidinesUltrasonic Irradiation5-17 minExcellent nih.gov

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters such as temperature, pressure, and reagent stoichiometry is crucial for maximizing the yield and selectivity of the desired product, this compound.

Temperature and Pressure Effects

Temperature is a critical parameter that can significantly influence reaction rates and product distribution. For many triazole syntheses, elevated temperatures are required to overcome activation energy barriers, particularly in cyclization and dehydration steps. google.com For example, some industrial processes for producing the parent 1,2,4-triazole involve heating formamide (B127407) and hydrazine hydrate (B1144303) at temperatures around 170-180°C. google.com However, the optimal temperature is highly dependent on the specific synthetic route. In some catalytic systems, such as the synthesis of bis(1,2,3-triazole) using a copper bromide catalyst, a decrease in temperature from 70°C to 0°C was found to increase the yield to as high as 91%. frontiersin.orgnih.gov This suggests that lower temperatures can sometimes favor the desired reaction pathway and improve selectivity by minimizing side reactions. frontiersin.orgnih.gov

Pressure is typically a significant factor in reactions involving gaseous reagents. For instance, in syntheses of 1,2,4-triazole that use ammonia (B1221849) as a nitrogen source, the reaction is conducted in a high-pressure kettle to maintain the concentration of the gaseous reactant and drive the reaction forward. google.com For the synthesis of this compound from non-gaseous precursors, pressure is less likely to be a critical parameter unless volatile intermediates are formed or the reaction is performed at temperatures above the solvent's boiling point.

Reagent Stoichiometry and Concentration

The molar ratio of reactants is fundamental to achieving high yield and selectivity. Proper stoichiometry ensures that the limiting reagent is fully consumed and minimizes the formation of byproducts from side reactions involving excess reagents. In multi-step, one-pot syntheses of 1,2,4-triazoles, the precise ratio of components like carboxylic acids, amidines, and hydrazines is essential for regioselectivity. organic-chemistry.org

The concentration of reagents and catalysts can also dictate the reaction outcome. For example, in the reaction of 2-cyanoacetamidines with sulfonyl azides, the presence or absence of a base, and its stoichiometric amount, can completely alter the reaction pathway, leading to different heterocyclic products. researchgate.net This highlights the importance of carefully controlling the stoichiometry of all components, including additives and catalysts, to ensure the selective formation of the desired 1,2,4-triazole isomer.

Reaction Time Profiling in the Synthesis of 4,5-diphenyl-4H-1,2,4-triazole Derivatives

The optimization of reaction time is a critical parameter in the synthesis of heterocyclic compounds, directly influencing reaction efficiency, yield, and purity of the final product. In the synthesis of 4,5-diphenyl-4H-1,2,4-triazole systems, the duration of the reaction has been observed to play a significant role in the formation and conversion of key intermediates. While specific kinetic data for this compound is not extensively detailed in the available literature, studies on structurally similar compounds, such as phenyl-(4-phenyl-4H- organic-chemistry.orgnih.govresearchgate.nettriazol-3-yl)-amine synthesized from 1,3-diphenylthiourea, provide valuable insights into the reaction time course.

One study investigated the time-dependent conversion of 1,3-diphenylthiourea to a 4,5-diphenyl-4H-1,2,4-triazole derivative. nih.gov The reaction proceeds through the formation of a carbodiimide (B86325) intermediate. The progress of this reaction was monitored over time, revealing key stages of conversion. nih.gov

Initial conversion of the starting material to the intermediate is rapid. It was observed that approximately 65% of the 1,3-diphenylthiourea was converted to 1,3-diphenylcarbodiimide within the first 15 minutes of the reaction. nih.gov Following the formation of the carbodiimide, the subsequent cyclization to the final 1,2,4-triazole product occurs at a more moderate pace. After a total reaction time of approximately 2 hours, the yield of the desired phenyl-(4-phenyl-4H- organic-chemistry.orgnih.govresearchgate.nettriazol-3-yl)-amine reached about 70%. nih.gov

The data from the time course study of the conversion of 1,3-diphenylthiourea to phenyl-(4-phenyl-4H- organic-chemistry.orgnih.govresearchgate.nettriazol-3-yl)-amine is summarized in the table below.

Reaction TimeEventConversion/Yield
15 minutesFormation of 1,3-diphenylcarbodiimide intermediate from 1,3-diphenylthiourea~65%
2 hoursFormation of phenyl-(4-phenyl-4H- organic-chemistry.orgnih.govresearchgate.nettriazol-3-yl)-amine~70%

Spectroscopic and Advanced Structural Elucidation of 3 Ethoxy 4,5 Diphenyl 4h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is an indispensable tool for elucidating the intricate structural details of 3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, a definitive assignment of all proton and carbon signals can be achieved, providing insights into the molecule's conformation and the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethoxy and diphenyl moieties. The ethoxy group will present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-O-CH ₂) and a triplet for the methyl protons (-CH₃). The chemical shift of the methylene quartet would be anticipated in the downfield region, typically around 4.3-4.5 ppm, due to the deshielding effect of the adjacent oxygen atom. The methyl triplet would appear further upfield, likely in the range of 1.3-1.5 ppm.

The two phenyl groups at positions 4 and 5 of the triazole ring will produce complex multiplets in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns of these aromatic protons are influenced by the electronic effects of the triazole ring and the ethoxy group, as well as the relative orientation of the phenyl rings. For a related compound, 3-ethoxy-5-phenyl-1H-1,2,4-triazole, the phenyl protons appear as a multiplet in the range of 7.47–7.93 ppm, and the ethoxy group protons are observed as a triplet at 1.37 ppm (CH₃) and a quartet at 4.34 ppm (CH₂) in DMSO-d₆. iucr.org While this provides a useful reference, the presence of an additional phenyl group at the N4 position in the target molecule will alter the electronic environment and thus the precise chemical shifts.

Analysis of coupling constants, particularly in high-resolution spectra, can provide information about the dihedral angles between adjacent protons, which is crucial for determining the preferred conformation of the flexible ethoxy group.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity
Ethoxy -CH₃1.3 - 1.5Triplet (t)
Ethoxy -CH₂-4.3 - 4.5Quartet (q)
Phenyl H's7.0 - 8.0Multiplet (m)

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct signals are expected for the two carbons of the ethoxy group, the two carbons of the triazole ring, and the carbons of the two phenyl rings.

The carbons of the triazole ring (C3 and C5) are expected to resonate at the lower field end of the spectrum, typically in the range of 150-165 ppm, due to the influence of the adjacent nitrogen atoms. The C3 carbon, being attached to the electronegative oxygen of the ethoxy group, may appear at a slightly different chemical shift compared to the C5 carbon, which is bonded to a phenyl group. The ethoxy group carbons will appear at higher field, with the O-C H₂ carbon expected around 60-70 ppm and the C H₃ carbon around 14-16 ppm.

The carbons of the two phenyl rings will produce a series of signals in the aromatic region (approximately 125-140 ppm). The number of signals will depend on the symmetry and rotational freedom of the phenyl groups. The ipso-carbons (the carbons directly attached to the triazole ring) will likely be deshielded and may be broader due to quadrupolar relaxation effects of the adjacent nitrogen atoms.

Carbon Assignment Expected Chemical Shift (ppm)
Ethoxy -CH₃14 - 16
Ethoxy -CH₂-60 - 70
Phenyl C's125 - 140
Triazole C3 & C5150 - 165

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a clear cross-peak between the methylene quartet and the methyl triplet of the ethoxy group would be expected, confirming their connectivity. Correlations between the aromatic protons of the phenyl rings can also help in assigning specific protons within the complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the proton signals of the ethoxy and phenyl groups to their corresponding carbon signals. For instance, the methylene proton quartet would show a correlation to the O-C H₂ carbon signal, and the methyl proton triplet would correlate with the C H₃ carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present and can also offer insights into intermolecular interactions such as hydrogen bonding.

The IR and Raman spectra of this compound will be dominated by vibrations associated with the triazole ring, the phenyl groups, and the ethoxy substituent.

Triazole Ring Vibrations: The 1,2,4-triazole (B32235) ring exhibits characteristic stretching and bending vibrations. The C=N and N=N stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. researchgate.net Ring breathing modes and other deformations will appear at lower frequencies.

Phenyl Group Vibrations: The phenyl groups will give rise to several characteristic bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, occur in the 690-900 cm⁻¹ range and are indicative of the substitution pattern of the phenyl rings.

Ethoxy Group Vibrations: The ethoxy group will show characteristic C-H stretching vibrations of the methyl and methylene groups in the 2850-3000 cm⁻¹ region. The C-O stretching vibration is expected to be a strong band in the 1000-1250 cm⁻¹ region.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
PhenylC-H stretch3000 - 3100
EthoxyC-H stretch2850 - 3000
Phenyl, TriazoleC=C, C=N stretch1400 - 1600
EthoxyC-O stretch1000 - 1250
PhenylC-H out-of-plane bend690 - 900

While this compound does not have a traditional hydrogen bond donor like an N-H or O-H group, intermolecular interactions can still be observed spectroscopically. Weak C-H···N or C-H···π hydrogen bonds can influence the vibrational frequencies of the C-H bonds involved, often causing a slight red-shift (a shift to lower frequency) and broadening of the corresponding stretching bands in the IR spectrum.

In the solid state, crystal packing effects can lead to the splitting of certain vibrational bands. The crystal structure of the related 3-ethoxy-5-phenyl-1H-1,2,4-triazole reveals classical N—H⋯N hydrogen bonds that form chains. iucr.org Although the target molecule lacks an N-H proton, the nitrogen lone pairs on the triazole ring can act as hydrogen bond acceptors for weak C-H donors from neighboring molecules. These subtle interactions can be probed by comparing the spectra in the solid state with those in a non-polar solvent. Theoretical and experimental studies on other triazole derivatives have shown that intermolecular hydrogen bonding significantly affects the vibrational spectra. mjcce.org.mk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry is an indispensable tool for the structural analysis of organic compounds, providing not only the exact mass to confirm the molecular formula but also insights into the molecule's stability and fragmentation patterns under energetic conditions. nih.gov

For this compound, with a molecular formula of C₁₆H₁₅N₃O, the expected monoisotopic mass is 265.1215 g/mol . scbt.com In a typical HRMS experiment, this compound would be expected to exhibit a prominent molecular ion peak ([M+H]⁺) in positive ion mode at m/z 266.1288. The high resolution of the instrument allows for the differentiation of this peak from other ions with the same nominal mass but different elemental compositions, thereby confirming the molecular formula with a high degree of confidence. The presence of this peak is a direct confirmation of the compound's elemental composition.

Table 1: Expected HRMS Data for the Molecular Ion of this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺C₁₆H₁₅N₃O265.1215
[M+H]⁺C₁₆H₁₆N₃O⁺266.1288
[M+Na]⁺C₁₆H₁₅N₃ONa⁺288.1107

Note: The data in this table is calculated based on the known molecular formula.

The fragmentation of 1,2,4-triazoles often involves the cleavage of the heterocyclic ring and the loss of small neutral molecules. nih.gov A primary fragmentation step for the protonated molecule could be the loss of ethylene (B1197577) (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement, leading to a hydroxylated triazole species. Subsequent fragmentation could involve the cleavage of the phenyl groups or the triazole ring itself. The triazole ring can undergo characteristic cleavages, such as the loss of N₂. nih.gov

Table 2: Plausible Key Fragment Ions of this compound in HRMS/MS

Fragment Ion (m/z)Proposed Structure/Loss
238.10[M+H - C₂H₄]⁺
189.09[M+H - C₆H₅]⁺
105.04[C₆H₅CO]⁺
77.04[C₆H₅]⁺

Note: This table represents a hypothetical fragmentation pattern based on general principles of mass spectrometry for similar compounds.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise details about bond lengths, bond angles, and the spatial arrangement of atoms.

While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related 1,2,4-triazole derivatives allows for a detailed prediction of its solid-state architecture. iucr.orgnih.govresearchgate.net It is anticipated that the compound would crystallize in a common space group, with the triazole ring being essentially planar. The two phenyl rings attached to the triazole core are expected to be twisted out of the plane of the heterocyclic ring due to steric hindrance. nih.govnih.gov The dihedral angles between the triazole ring and the phenyl rings are a key conformational feature. For example, in the related structure of 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole, the dihedral angles between the triazole ring and the three phenyl rings are 51.13°, 52.84°, and 47.04°. nih.gov Similar torsional angles would be expected for the title compound.

Table 3: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

ParameterPredicted Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupP-1 or P2₁/c
Z (molecules per unit cell)2 or 4
Dihedral Angle (Triazole-Phenyl 1)~40-60°
Dihedral Angle (Triazole-Phenyl 2)~40-60°

Note: These predictions are based on crystallographic data of similar 1,2,4-triazole derivatives. iucr.orgnih.gov

In the solid state, the conformation of this compound will be locked into a low-energy arrangement. The key conformational parameters are the torsion angles describing the orientation of the two phenyl rings and the ethoxy group relative to the central triazole ring. nih.gov The phenyl rings at positions 4 and 5 will adopt a twisted conformation to minimize steric repulsion. nih.govnih.gov The ethoxy group at position 3 will also have a preferred orientation to maximize favorable intermolecular contacts and minimize intramolecular steric clashes. The specific conformation adopted in the crystal is a result of the balance between intramolecular steric effects and the drive to achieve efficient crystal packing through intermolecular forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The phenyl and triazole rings constitute the principal chromophores in this molecule, giving rise to its characteristic UV absorption spectrum.

Absorption Maxima and Molar Extinction Coefficients

Detailed experimental data regarding the specific absorption maxima (λmax) and molar extinction coefficients (ε) for this compound are not extensively documented in publicly available scientific literature. However, based on the known spectroscopic properties of similar 1,2,4-triazole derivatives, certain predictions can be made.

Compounds containing the 4,5-diphenyl-4H-1,2,4-triazole core typically exhibit strong absorption bands in the UV region. For instance, various 3,5-diphenyl-4H-1,2,4-triazole derivatives show absorption maxima around 258-259 nm. These absorptions are generally attributed to the π → π* transitions within the conjugated system formed by the phenyl rings and the triazole heterocycle. The ethoxy group at the 3-position, being an auxochrome, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to an unsubstituted triazole, due to its electron-donating nature which extends the conjugation.

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For the expected π → π* transitions in aromatic systems, these values are typically high, often in the range of 10,000 to 50,000 L·mol⁻¹·cm⁻¹. It is anticipated that this compound would have a molar extinction coefficient in this range for its primary absorption band.

A hypothetical data table for the expected UV-Vis absorption of the compound is presented below, based on analogous structures.

Expected Electronic TransitionProbable λmax (nm)Expected Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)
π → π~260 - 270> 10,000
n → π~290 - 310< 1,000

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the color of a chemical substance, or more accurately, the shift in its absorption or emission spectra, when the polarity of the solvent is changed. This phenomenon provides valuable insights into the nature of the electronic ground and excited states of a molecule.

For 1,2,4-triazole derivatives, solvatochromic effects have been observed. The polarity of the solvent can influence the energy levels of the molecular orbitals involved in electronic transitions.

π → π transitions:* In the case of π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

n → π transitions:* For n → π* transitions, an increase in solvent polarity generally results in a hypsochromic (blue) shift. The non-bonding orbitals are more exposed and can be stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, which lowers their energy. This stabilization is more significant for the ground state than the excited state, thus increasing the energy gap for the transition.

While specific experimental data for this compound is not available, it is expected to exhibit solvatochromic behavior. A study of its UV-Vis spectra in a range of solvents with varying polarities, from non-polar (e.g., n-hexane) to polar (e.g., ethanol, water), would be necessary to fully characterize these effects.

The following table illustrates the expected shifts in the absorption maxima of this compound in solvents of different polarities.

SolventPolarity (Dielectric Constant)Expected Shift in π → π* λmaxExpected Shift in n → π* λmax
n-Hexane1.88Reference (Minimal Shift)Reference (Minimal Shift)
Dichloromethane8.93Slight Bathochromic ShiftSlight Hypsochromic Shift
Ethanol24.55Moderate Bathochromic ShiftModerate Hypsochromic Shift
Water80.10Significant Bathochromic ShiftSignificant Hypsochromic Shift

Theoretical and Computational Investigations of 3 Ethoxy 4,5 Diphenyl 4h 1,2,4 Triazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods provide a framework for understanding the electronic structure and inherent stability of compounds like 3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole.

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. For 1,2,4-triazole (B32235) derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry.

In studies of analogous 4,5-diphenyl-4H-1,2,4-triazole systems, DFT calculations have revealed that the triazole ring is essentially planar. The phenyl rings at the 4 and 5 positions are typically twisted with respect to the plane of the triazole core. For a related compound, 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetonitrile, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental X-ray diffraction data. It is anticipated that for this compound, the ethoxy group at the 3-position would influence the electronic distribution and may cause minor alterations to the bond lengths and angles within the triazole ring compared to thio-substituted analogues.

Table 1: Representative Calculated Geometrical Parameters for a 4,5-diphenyl-4H-1,2,4-triazole Derivative

ParameterBond Length (Å) / Bond Angle (°)
N1-N21.38
N2-C31.31
C3-N41.37
N4-C51.39
C5-N11.32
C3-S1.76
N1-N2-C3112.5
N2-C3-N4105.0
C3-N4-C5110.0
N4-C5-N1104.5
C5-N1-N2108.0

Note: Data is based on a structurally similar compound and is for illustrative purposes. The presence of a 3-ethoxy group would alter these values.

Hartree-Fock (HF) and Post-HF Methods for Accuracy Refinement

While DFT is a powerful tool, the Hartree-Fock (HF) method provides an alternative, albeit more foundational, quantum mechanical approach. HF theory approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle but neglects electron correlation. Consequently, HF calculations can provide a good initial approximation of the molecular structure and electronic properties, but they are generally less accurate than DFT for many systems.

To improve upon the HF approximation, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2), can be employed. These methods systematically introduce electron correlation, leading to more accurate energy and property predictions. For complex heterocyclic systems like this compound, a comparative study using both DFT and post-HF methods can provide a more comprehensive and reliable understanding of its electronic structure. The increased computational cost of post-HF methods often limits their application to smaller molecules, but they serve as a valuable benchmark for the accuracy of DFT results.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The electronic reactivity of a molecule can be effectively understood by examining its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs). These analyses provide insights into where a molecule is most likely to undergo electrophilic or nucleophilic attack.

Identification of Electrophilic and Nucleophilic Regions

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface. Different colors on the MEP surface denote regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials.

For 1,2,4-triazole derivatives, the MEP surface generally shows the most negative potential localized around the nitrogen atoms of the triazole ring due to their high electronegativity and the presence of lone pairs of electrons. In the case of this compound, the oxygen atom of the ethoxy group would also be expected to be a region of high negative potential, making it a potential site for electrophilic interaction. The hydrogen atoms of the phenyl and ethoxy groups would correspond to regions of positive potential.

HOMO-LUMO Energy Gap and Chemical Reactivity Indices

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. epstem.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. epstem.net Conversely, a small gap indicates a molecule that is more polarizable and reactive. epstem.net

From the energies of the HOMO and LUMO, several chemical reactivity indices can be calculated, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ = (I+A)/2), chemical hardness (η = (I-A)/2), and global electrophilicity index (ω = χ²/2η). These indices provide a quantitative measure of the molecule's reactivity. For instance, in studies of related 4,5-diphenyl-4H-1,2,4-triazole-3-thione, the HOMO is often localized on the sulfur atom and parts of the triazole ring, while the LUMO is distributed over the phenyl rings. The introduction of an ethoxy group in place of the thione would significantly alter the energies and distributions of these frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Indices for a Substituted 1,2,4-Triazole

ParameterValue (eV)
EHOMO-6.50
ELUMO-1.80
HOMO-LUMO Gap (ΔE)4.70
Ionization Potential (I)6.50
Electron Affinity (A)1.80
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Global Electrophilicity Index (ω)3.67

Note: These values are illustrative and would be specific to the exact molecular structure and computational method used.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. For this compound, these predictions can aid in its structural characterization.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. mdpi.com By performing GIAO calculations on the DFT-optimized geometry, the theoretical 1H and 13C NMR spectra can be generated. mdpi.com These calculated chemical shifts can then be compared with experimental data to confirm the molecular structure. For 1,2,4-triazole derivatives, the chemical shifts of the protons and carbons in the phenyl rings and the triazole core are sensitive to the nature and position of the substituents. The ethoxy group in the target molecule would have a distinct influence on the chemical shifts of the adjacent triazole ring carbons and the protons of the ethyl group.

Theoretical vibrational (IR) spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated IR spectrum with the experimental spectrum, the characteristic vibrational bands can be assigned to specific functional groups and vibrational motions within the molecule. For this compound, characteristic bands for the C-O stretching of the ethoxy group, C=N and N-N stretching of the triazole ring, and various vibrations of the phenyl rings would be expected.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption (UV-Vis) spectra of molecules. researchgate.net TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states, as well as the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For conjugated systems like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the triazole ring.

Table 3: Predicted Spectroscopic Data for a Hypothetical this compound

Spectroscopic TechniquePredicted ParameterValue
1H NMR (GIAO)Chemical Shift (δ, ppm) of -CH2-~4.2
Chemical Shift (δ, ppm) of -CH3~1.4
13C NMR (GIAO)Chemical Shift (δ, ppm) of C3~160
Chemical Shift (δ, ppm) of C5~155
IRVibrational Frequency (cm-1) of C-O stretch~1250
Vibrational Frequency (cm-1) of C=N stretch~1600
UV-Vis (TD-DFT)Wavelength of Max. Absorption (λmax, nm)~280

Note: These are estimated values based on general knowledge of similar compounds and would require specific calculations for accurate prediction.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, allow for the prediction of NMR parameters. ucm.es These calculations provide valuable support for the assignment of experimental spectra and can help resolve structural ambiguities. For this compound, theoretical chemical shifts (δ) and coupling constants (J) can be computed to map its electronic environment.

The computed ¹H NMR shifts would clearly distinguish between protons of the ethoxy group, the two phenyl rings, and the triazole core. Similarly, ¹³C NMR calculations would identify the carbon atoms in the heterocyclic ring, the phenyl substituents, and the ethoxy side chain. nih.gov While specific DFT calculation results for this exact molecule are not publicly available, representative theoretical values can be presented based on studies of structurally similar 4,5-diphenyl-4H-1,2,4-triazole derivatives. nih.govnih.gov

Table 1: Representative Computed ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeAssignmentComputed ¹H Shift (δ, ppm)Computed ¹³C Shift (δ, ppm)
Triazole RingC3, C5-153.5 - 155.0
Ethoxy Group-O-CH₂-CH₃4.15 (quartet, J ≈ 7.1 Hz)~64.0
Ethoxy Group-O-CH₂-CH₃1.25 (triplet, J ≈ 7.1 Hz)~15.5
Phenyl RingsC-H (ortho, meta, para)7.30 - 7.90 (multiplets)126.0 - 134.0

Simulated IR and UV-Vis Spectra

Computational methods are also employed to simulate vibrational and electronic spectra. Infrared (IR) spectra can be predicted through frequency calculations using DFT, which helps in assigning vibrational modes to specific functional groups. nih.gov For this compound, key computed vibrations would include C-H stretching from the aromatic and aliphatic groups, C=N stretching of the triazole ring, and C-O stretching from the ethoxy moiety. mdpi.com

Electronic spectra (UV-Vis) are simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net These calculations can predict the absorption wavelengths (λmax) and oscillator strengths, corresponding to electronic transitions, typically π → π* transitions in conjugated systems like the one present in this molecule. researchgate.net

Table 2: Representative Simulated Vibrational and Electronic Spectral Data

Spectrum TypeComputed ValueAssignment
IR~3100-3000 cm⁻¹Aromatic C-H Stretch
IR~2980-2850 cm⁻¹Aliphatic C-H Stretch (Ethoxy)
IR~1610-1580 cm⁻¹C=N Stretch (Triazole Ring)
IR~1250 cm⁻¹C-O Stretch (Ethoxy)
UV-Vis~260 nmπ → π* Transition (Phenyl/Triazole)

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This approach provides a detailed view of conformational flexibility and how a molecule interacts with its environment, such as a solvent. pensoft.net

MD simulations of this compound in a solvent box (e.g., water) would reveal its dynamic behavior. A key aspect to investigate is the conformational freedom of the two phenyl rings and the ethoxy group relative to the central triazole ring. nih.gov The rotation around the single bonds connecting the phenyl groups to the triazole core can be monitored by tracking the relevant dihedral angles over the simulation time.

Analysis of the Root Mean Square Deviation (RMSD) of the molecule's backbone atoms over time indicates the stability of its conformation. mdpi.com A stable RMSD suggests the molecule maintains a consistent average structure, while large fluctuations would point to significant conformational changes. Furthermore, the Root Mean Square Fluctuation (RMSF) of individual atoms can identify the most flexible parts of the molecule. For this compound, the terminal atoms of the ethoxy group and the edges of the phenyl rings would be expected to show higher flexibility. pensoft.net

MD simulations are particularly effective for studying solute-solvent interactions. By simulating this compound in an aqueous environment, one can observe the formation and dynamics of hydrogen bonds between the electronegative nitrogen atoms of the triazole ring and surrounding water molecules. nih.govresearchgate.net The strength and lifetime of these interactions are crucial for understanding the molecule's solubility and hydration shell structure.

The structure of the solvent around the molecule can be quantified using Radial Distribution Functions (RDFs). An RDF describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. This analysis can reveal the organization of water molecules around both the polar triazole core and the nonpolar phenyl and ethoxy groups, providing a complete picture of the molecule's solvation.

QSAR and QSPR Modeling Approaches for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. frontiersin.org These models rely on the calculation of numerical values, known as molecular descriptors, that characterize the molecule's structural, electronic, and physicochemical features.

To build a QSAR or QSPR model for a series of 1,2,4-triazole derivatives, a wide range of molecular descriptors must be calculated for each molecule, including this compound. nih.gov These descriptors are derived directly from the 2D or 3D chemical structure and fall into several categories.

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, atom counts, and bond counts.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (the molecular graph) and describe aspects of molecular size, shape, and branching.

3D-Descriptors: These are calculated from the 3D coordinates of the molecule and include information about its volume, surface area, and shape.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics methods like DFT and describe the electronic properties of the molecule. nih.gov Key descriptors in this class include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. These descriptors are critical for modeling interactions based on electronic effects, such as hydrogen bonding and electrostatic interactions. nih.gov

Once calculated, these descriptors serve as the independent variables in statistical analyses, such as multiple linear regression, to create a model that can predict the activity or property of new, untested compounds. frontiersin.org

Table 3: Classes of Molecular Descriptors for QSAR/QSPR Modeling

Descriptor ClassExamplesInformation Encoded
ConstitutionalMolecular Weight, Number of N atomsBasic composition and size
TopologicalZagreb index, Kier & Hall indicesAtomic connectivity and branching
Quantum-ChemicalHOMO/LUMO energy, Dipole momentElectronic structure and reactivity
3D-DescriptorsSolvent Accessible Surface Area (SASA)Molecular shape and steric properties

Correlation with Theoretical Reactivity Parameters

Due to the absence of specific research on the theoretical and computational investigations of this compound, it is not possible to present a correlation between experimental findings and theoretical reactivity parameters for this compound. Data tables of calculated parameters such as HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, energy gap (ΔE), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), which are standard in computational chemistry studies, could not be located for this specific molecule.

Consequently, a detailed analysis correlating these theoretical descriptors with experimentally observed chemical behavior cannot be provided at this time. Further research involving quantum chemical calculations would be necessary to generate the data required for such a discussion.

Chemical Reactivity and Transformation Studies of 3 Ethoxy 4,5 Diphenyl 4h 1,2,4 Triazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The phenyl groups attached to the 4- and 5-positions of the triazole ring are susceptible to electrophilic aromatic substitution. The triazole ring itself is generally considered an electron-withdrawing group, which would deactivate the phenyl rings towards electrophilic attack and direct incoming electrophiles to the meta- and para-positions. However, the specific electronic influence of the 3-ethoxy-4H-1,2,4-triazol-5-yl and 4-phenyl-3-ethoxy-4H-1,2,4-triazol-4-yl moieties on their respective attached phenyl rings has not been extensively documented. General principles of electrophilic aromatic substitution would apply, though reaction rates and isomer distributions would be specific to this particular heterocyclic substituent.

Nitration and Halogenation Studies

For nitration, a mixture of nitric acid and sulfuric acid would be the reagent of choice. The reaction would be expected to yield a mixture of mono- and di-nitrated products on the phenyl rings. The directing effects of the triazole substituent would likely favor the formation of meta- and para-isomers.

Reaction Reagents Anticipated Major Products
NitrationHNO₃, H₂SO₄Mixture of (3-ethoxyphenyl)(4-nitrophenyl)- and (3-nitrophenyl)(4-phenyl)- substituted triazoles
Halogenation (e.g., Bromination)Br₂, FeBr₃Mixture of (3-ethoxyphenyl)(4-bromophenyl)- and (3-bromophenyl)(4-phenyl)- substituted triazoles

Halogenation, such as bromination or chlorination, would typically be carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Similar to nitration, a mixture of halogenated isomers would be expected.

Friedel-Crafts Acylation and Alkylation

Detailed experimental data on the Friedel-Crafts acylation and alkylation of 3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole is limited. The electron-withdrawing nature of the triazole ring is expected to deactivate the phenyl rings, making Friedel-Crafts reactions challenging under standard conditions. Stronger Lewis acid catalysts and more reactive acylating or alkylating agents might be required to achieve substitution. nih.gov

Reaction Typical Reagents Expected Challenges
Friedel-Crafts AcylationAcyl chloride, AlCl₃Deactivation of the phenyl rings by the triazole moiety, potentially requiring harsh reaction conditions.
Friedel-Crafts AlkylationAlkyl halide, AlCl₃Deactivation of the phenyl rings; risk of polyalkylation and rearrangement of the alkyl group.

Nucleophilic Attack and Ring-Opening Pathways

The 1,2,4-triazole (B32235) ring is known to be susceptible to nucleophilic attack, particularly at the carbon atoms, which are rendered electron-deficient by the adjacent nitrogen atoms. Such attacks can lead to substitution or, under more forceful conditions, ring-opening.

Reactions with Strong Nucleophiles

While specific studies on this compound are not available, research on the analogous 4,5-diphenyl-4H-1,2,4-triazole-3-thiol demonstrates the reactivity of the C3 position towards nucleophiles. For instance, the sulfur atom in the thiol derivative readily undergoes S-alkylation, a nucleophilic substitution reaction. mdpi.com This suggests that the ethoxy group at the C3 position of the target compound could potentially be displaced by strong nucleophiles.

Reactions with strong nucleophiles such as alkoxides, amines, or organometallic reagents could potentially lead to the substitution of the ethoxy group. For example, reaction with a strong base could lead to the formation of a triazolone derivative.

Mechanisms of Ring-Opening under Specific Conditions

The 1,2,4-triazole ring is generally stable; however, ring-opening can be induced under specific and often harsh conditions, such as treatment with strong acids or bases at elevated temperatures, or through reductive or oxidative cleavage. The mechanism of ring-opening would likely involve initial nucleophilic attack at a ring carbon, followed by cleavage of a C-N or N-N bond. For instance, a plausible mechanism for base-catalyzed ring-opening could involve the attack of a hydroxide (B78521) ion at C3 or C5, leading to the formation of an unstable intermediate that subsequently undergoes ring fission.

Cycloaddition Reactions Involving the Triazole Ring System

The 1,2,4-triazole ring system can participate in cycloaddition reactions, although it is less common than for other heterocyclic systems. A notable example is the reactivity of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), a highly reactive dienophile in Diels-Alder reactions. acgpubs.orgacgpubs.orgresearchgate.net While this compound does not possess the dione (B5365651) functionality of PTAD, the potential for the triazole ring to act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles cannot be entirely ruled out.

The phenyl substituents at the 4 and 5 positions may sterically hinder the approach of reactants to the triazole ring, potentially reducing its reactivity in cycloaddition processes. Further research is required to explore the cycloaddition chemistry of this specific triazole derivative.

Photochemical Transformations of 3-ethoxy-4,5-diphenyl-4H-1,2,4-triazoleSpecific research on the photochemical behavior, including any photoisomerization processes, of this compound is absent from the available scientific record.

This comprehensive search indicates a clear gap in the current body of chemical knowledge. The specific reactivity and properties of this compound represent an unexplored area of research. Future investigations would be necessary to elucidate the chemical behavior of this compound and to populate the detailed outline requested.

Photocyclization and Photorearrangement Reactions

Therefore, a detailed discussion, including research findings and data tables on the photocyclization and photorearrangement of this compound, cannot be provided at this time.

Investigation of Biological Activity Mechanisms and Structure Activity Relationships of 3 Ethoxy 4,5 Diphenyl 4h 1,2,4 Triazole Derivatives

Theoretical Framework for Biological Target Interaction

Molecular Docking Simulations with Key Biomolecules

Specific molecular docking studies for 3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole are not available in the reviewed literature. While docking studies have been performed on various other 1,2,4-triazole (B32235) derivatives to predict their binding affinities and modes of interaction with a range of biological targets, this data is not transferable to the specific compound of interest.

Pharmacophore Modeling for Receptor Binding

There are no specific pharmacophore models reported in the literature that have been developed or validated for this compound. Pharmacophore modeling is a crucial tool in drug discovery to identify the essential structural features required for biological activity, but such models are highly specific to the compound series and the biological target being studied.

Enzymatic Inhibition Mechanisms

Kinetic Studies of Enzyme-Inhibitor Interactions

No kinetic studies detailing the enzyme-inhibitor interactions of this compound have been published. Such studies are essential for determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and for quantifying the potency of an inhibitor (e.g., Ki values).

Allosteric Modulation and Active Site Binding Analysis

Information regarding whether this compound acts as an allosteric modulator or binds to the active site of any enzyme is not available. This level of mechanistic detail can only be obtained through specific and rigorous experimental investigation.

Cellular Pathway Modulation

There is no published research on the effects of this compound on any cellular pathways. Understanding how a compound modulates cellular signaling cascades is fundamental to characterizing its pharmacological effects.

Receptor Agonism/Antagonism at the Molecular Level

Derivatives of the 4,5-diphenyl-1,2,4-triazole core structure have been identified as potent and selective antagonists for specific G-protein coupled receptors. Research into a series of these derivatives led to the discovery of their high affinity for the human vasopressin V1A receptor (hV1A). nih.govcapes.gov.br Structure-activity relationship studies revealed that the 4,5-diphenyl-1,2,4-triazole structure is essential for this high-affinity binding. nih.gov

Specifically, a high-throughput screening identified 5-(4-biphenyl)-4-(2-methoxyphenyl)-3-methyl-1,2,4-triazole as a novel antagonist for the hV1A receptor. nih.govcapes.gov.br Further optimization showed that introducing a basic amine group, such as a 2-(morpholino)ethoxy moiety, to the 4-phenyl ring of the core structure enhanced both the binding affinity for the hV1A receptor and the selectivity against the human V2 receptor. nih.gov These compounds were confirmed as V1A antagonists by their ability to inhibit the arginine-vasopressin (AVP)-induced calcium ion response in cells engineered to express the hV1A receptor. nih.gov

Compound DerivativeTarget ReceptorObserved Effect
5-(4-biphenyl)-4-(2-methoxyphenyl)-3-methyl-1,2,4-triazoleHuman Vasopressin V1A (hV1A)Antagonist
4,5-diphenyl-1,2,4-triazole with 2-(morpholino)ethoxy moietyHuman Vasopressin V1A (hV1A)Selective Antagonist

Ion Channel Modulation Mechanisms

The direct modulation of ion channels by this compound and its immediate derivatives is not extensively documented in current scientific literature. However, the broader class of 1,2,4-triazole derivatives has been associated with anticonvulsant activities, which may involve the inhibition of voltage-gated ion channels. nih.gov This suggests a potential, yet underexplored, mechanism of action for this family of compounds that warrants further investigation.

Antimicrobial Activity Mechanisms

The antimicrobial properties of 1,2,4-triazole derivatives are multifaceted, involving precise interactions with essential microbial components.

Inhibition of Essential Microbial Enzymes

A primary mechanism for the antifungal activity of many 1,2,4-triazole derivatives is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. By binding to the heme iron of the enzyme, triazoles disrupt ergosterol production, leading to a compromised cell membrane and inhibition of fungal growth. nih.gov

In the context of antibacterial activity, certain 1,2,4-triazole hybrids have been shown to target bacterial DNA gyrase. nih.gov DNA gyrase is an essential enzyme that controls the topological state of DNA during replication. Inhibition of this enzyme disrupts DNA synthesis, ultimately leading to bacterial cell death. nih.gov

Compound ClassTarget EnzymeMicrobial TargetMechanism
Antifungal 1,2,4-triazolesLanosterol 14α-demethylase (CYP51)FungiInhibition of ergosterol biosynthesis
Antibacterial 1,2,4-triazole-naphthyridinone hybridsDNA GyraseBacteria (e.g., E. coli)Inhibition of DNA replication

Disruption of Cell Wall/Membrane Integrity

Beyond enzyme inhibition, some 1,2,4-triazole derivatives exert their antimicrobial effects by directly compromising the physical integrity of the microbial cell membrane. Studies on certain triazole derivatives have demonstrated a potent membrane-targeting ability. This action leads to the disruption of the cell membrane's structure, causing the leakage of essential intracellular components such as proteins and nucleic acids, which culminates in bacterial death.

Anti-cancer Activity Mechanisms

The anti-cancer potential of 1,2,4-triazole derivatives is largely attributed to their ability to trigger programmed cell death, or apoptosis, in malignant cells through various signaling pathways.

Apoptosis Induction Pathways

Research has elucidated several distinct pathways through which 1,2,4-triazole derivatives induce apoptosis in cancer cells.

Inhibition of Pro-Survival Pathways: Certain 5-pyridinyl-1,2,4-triazole derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK). nih.gov Inhibition of FAK represses its phosphorylation and subsequently decreases the phosphorylation levels of key proteins in pro-survival pathways, including PI3K, Akt, JNK, and STAT3. This cascade of inhibition ultimately triggers apoptosis and induces cell cycle arrest. nih.gov

Activation of p53: A series of novel thiazolo[3,2-b] nih.govnih.govnih.gov-triazole compounds have been shown to induce apoptosis by targeting the p53 tumor suppressor pathway. nih.govscispace.com These compounds significantly increase the cellular levels of p53 protein, a key regulator of apoptosis and cell cycle arrest. nih.gov Molecular docking studies suggest these derivatives bind to the p53 binding domain in MDM2, an inhibitor of p53, thereby freeing p53 to initiate the apoptotic process. nih.gov

Intrinsic (Mitochondrial) Pathway Activation: The intrinsic pathway of apoptosis is another common target. 1,2,4-triazole-chalcone hybrids have been demonstrated to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax. researchgate.net This leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspase enzymes, including caspase-3, caspase-8, and caspase-9, executing the cell death program. researchgate.net Similarly, novel betulin-1,2,4-triazole derivatives have been found to cause apoptosis specifically by increasing the expression of caspase-9. mdpi.com

Derivative ClassCancer Cell Line(s)Apoptotic Mechanism/Pathway
5-pyridinyl-1,2,4-triazolesHepG2, Hep3B (Liver Cancer)FAK inhibition → Decreased phosphorylation of PI3K, Akt, JNK, STAT3 → Apoptosis and cell cycle arrest. nih.gov
Thiazolo[3,2-b] nih.govnih.govnih.gov-triazolesMCF-7 (Breast Cancer)Increased expression of p53 protein. nih.gov
1,2,4-triazole-chalcone hybridsA549 (Lung Adenocarcinoma)Increased Bax levels, cytochrome c release, activation of caspase-3, -8, and -9. researchgate.net
Betulin-1,2,4-triazole derivativesA375 (Melanoma), MCF-7 (Breast Cancer), HT-29 (Colorectal Cancer)Increased expression of caspase-9. mdpi.com

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. Derivatives of 1,2,4-triazole have been identified as potent inhibitors of angiogenesis, primarily through the targeting of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in mediating the signaling pathways that lead to endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. nih.govresearchgate.netnih.gov

A number of novel series of 1,2,3-triazole/1,2,4-oxadiazole hybrids have been developed and evaluated as dual inhibitors of EGFR/VEGFR-2. nih.gov The inhibitory activity of these compounds against VEGFR-2 has been demonstrated in various studies, with many derivatives exhibiting IC50 values in the nanomolar and sub-micromolar ranges. For instance, certain bis( nih.govresearchgate.netnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives have shown potent VEGFR-2 inhibitory activities, with IC50 values ranging from 3.7 to 11.8 nM, comparable to the established inhibitor sorafenib (B1663141) (IC50 = 3.12 nM). nih.gov Similarly, a series of 2-oxoquinoxalinyl-1,2,4-triazoles displayed significant VEGFR-2 inhibition, with some compounds showing more potent activity than sorafenib. researchgate.net

The general mechanism of action for these triazole derivatives involves their binding to the ATP-binding site within the kinase domain of VEGFR-2. This competitive inhibition prevents the phosphorylation of the receptor, thereby blocking the downstream signaling cascade that promotes angiogenesis. Molecular docking studies have helped to elucidate the binding modes of these compounds, highlighting the key interactions between the triazole scaffold and the amino acid residues in the active site of VEGFR-2. nih.gov

While direct studies on this compound are limited, the extensive research on structurally similar 1,2,4-triazole derivatives strongly suggests that its anti-angiogenic effects are likely mediated through the inhibition of VEGFR-2. The diphenyl substitutions at the 4 and 5 positions are common features in many active anti-angiogenic triazole compounds, indicating their importance for biological activity.

Cell Cycle Arrest Inducers

In addition to their anti-angiogenic properties, 1,2,4-triazole derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest, a process that halts the proliferation of cancer cells at specific checkpoints in their division cycle. This disruption of the cell cycle can ultimately lead to apoptosis (programmed cell death).

Several studies have demonstrated the ability of various 1,2,4-triazole derivatives to induce cell cycle arrest in different cancer cell lines. For example, a series of novel 1,2,4-triazole derivatives were found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase in A431 cells. nih.gov Tubulin is a critical protein for the formation of the mitotic spindle, and its inhibition prevents cells from completing mitosis.

Other studies have reported cell cycle arrest at different phases. For instance, a promising bis( nih.govresearchgate.netnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivative was found to arrest HepG2 cell growth at the G2/M phase and induce apoptosis. nih.gov In another study, novel synthetic 1,2,3-triazole-chalcone conjugates were shown to induce cell cycle arrest in leukemia cancer cells. nih.gov Furthermore, some 1,2,4-triazole-3-carboxamide derivatives have been shown to exhibit their antiproliferative activities by inducing cell cycle arrest. researchgate.net

The specific phase of cell cycle arrest can vary depending on the chemical structure of the triazole derivative and the type of cancer cell being targeted. The underlying mechanisms often involve the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). While specific data for this compound is not extensively available, the consistent findings across a range of structurally related compounds suggest that it likely shares the ability to induce cell cycle arrest as part of its anticancer activity.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of 1,2,4-triazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and substitutions on the triazole ring and its appendages influence their anticancer activity.

Identification of Key Pharmacophoric Features

The 1,2,4-triazole ring itself is considered a key pharmacophore, a molecular feature that is essential for biological activity. nih.gov Its ability to form hydrogen bonds and engage in other non-covalent interactions with biological targets is a critical aspect of its function. nih.gov The planarity and electronic properties of the triazole ring contribute to its ability to fit into the active sites of enzymes like VEGFR-2 and interact with proteins involved in cell cycle regulation.

The presence of two phenyl groups at the 4 and 5 positions of the triazole ring is a common feature in many biologically active derivatives. researchgate.netisres.org These aromatic rings can engage in hydrophobic and π-stacking interactions within the binding pockets of target proteins, thereby enhancing the binding affinity and potency of the compound.

The substituent at the 3-position of the 1,2,4-triazole ring also plays a significant role in determining the biological activity. In the case of this compound, the ethoxy group (-OCH2CH3) is a key feature. The nature of the alkoxy group can influence factors such as solubility, metabolic stability, and binding interactions.

Impact of Substituent Modifications on Biological Activity

SAR studies on various 1,2,4-triazole derivatives have provided valuable insights into the impact of substituent modifications on their biological activity.

For VEGFR-2 inhibition, the nature of the substituents on the phenyl rings has been shown to be critical. In a study of bis( nih.govresearchgate.netnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, it was found that substitutions on the aromatic hydrophobic moieties significantly influenced their VEGFR-2 inhibitory activity. For example, derivatives with 2,5-dichloro and 2-hydroxy substitutions on the phenyl ring exhibited very potent inhibition. nih.gov

In another series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, the type and position of substituents on the phenyl rings had a marked effect on their cytotoxic activity against various cancer cell lines. Halogen substitutions, such as bromine and chlorine, at specific positions on the phenyl rings were found to be favorable for activity. nih.gov

The following table summarizes the impact of different substituents on the biological activity of some 1,2,4-triazole derivatives, based on findings from various studies:

Compound Series Substituent Modification Impact on Biological Activity Reference
bis( nih.govresearchgate.netnih.govtriazolo)[4,3-a:3',4'-c]quinoxalines2,5-dichloro substitution on phenyl ringPotent VEGFR-2 inhibition nih.gov
bis( nih.govresearchgate.netnih.govtriazolo)[4,3-a:3',4'-c]quinoxalines2-hydroxy substitution on phenyl ringPotent VEGFR-2 inhibition nih.gov
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-onesBromine and Chlorine substitutions on phenyl ringsFavorable cytotoxic activity nih.gov
Quillaic acid derivatives with phenyl-1,2,4-triazol-3-one4-Chloro > 4-Methoxy > 4-Hydrogen > 3,4,5-Trimethoxy on phenyl ringOrder of anti-proliferative activity frontiersin.org

Potential Applications and Advanced Materials Science Utilizing 3 Ethoxy 4,5 Diphenyl 4h 1,2,4 Triazole Derivatives

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The inherent electronic characteristics of 1,2,4-triazole (B32235) derivatives make them highly suitable for use in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). nih.gov The presence of electronegative nitrogen atoms within the aromatic ring significantly influences electron distribution, which can enhance intramolecular electron transport, a crucial factor for efficient device performance. nih.gov

The 1,2,4-triazole ring is an electron-deficient system, a property that makes its derivatives excellent candidates for electron-transporting materials (ETMs) or host materials in OLEDs. This electron-deficient nature facilitates the acceptance and transport of electrons from the cathode towards the emissive layer, ensuring a balanced charge carrier flux within the device. An appropriate balance of electron and hole injection and transport is fundamental to achieving high quantum efficiency in OLEDs. tcichemicals.com

Beyond their charge-transporting roles, 1,2,4-triazole derivatives have been successfully developed as highly luminescent materials. nih.gov Strategic chemical modifications can produce compounds with high photoluminescence quantum yields (PLQYs), making them suitable as emitters in the emissive layer of an OLED. nih.govresearchgate.net

A notable example involves cyclometalated platinum(II) complexes incorporating 2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenol as an ancillary ligand. These complexes function as efficient green phosphors, exhibiting high PLQYs of up to 71% in solution. nih.gov When these complexes were used as the emitting dopant in OLEDs, the devices demonstrated superior performance. Specifically, a double-emitting layer device achieved a maximum external quantum efficiency (EQE) of 26.90% with minimal efficiency roll-off at high brightness, highlighting the potential of these triazole derivatives in creating highly efficient and stable OLEDs. nih.gov

Performance of an OLED Device Using a 4,5-diphenyl-4H-1,2,4-triazole Derivative Ligand nih.gov
ComplexDopant ConcentrationDevice StructureMaximum EQE (%)Emission ColorMax Wavelength (λmax)
(4tfmppy)Pt(dptp)6 wt%Double-emitting layer26.90Green502 nm

Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The 1,2,4-triazole scaffold is a versatile building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atoms of the triazole ring serve as excellent coordination sites for metal ions, and the rigidity of the ring helps in the formation of stable, porous architectures.

Triazole-based MOFs have demonstrated significant potential in gas sorption and catalysis. mdpi.comnih.gov The nitrogen-rich environment created by the triazole linkers within the pores can lead to strong interactions with specific gas molecules. nih.gov

Gas Sorption: MOFs containing 1,2,3-triazole groups have shown remarkable CO2 and H2 sorption properties. nih.gov The exposed nitrogen atoms act as Lewis base centers that enhance the uptake of CO2. nih.govresearchgate.net By modifying the functional groups on the triazole linker, the pore size and surface chemistry of the MOF can be tailored to optimize the selective adsorption of certain gases. Studies on a series of copper-based triazolyl isophthalate MOFs revealed that the choice of alkyl substituent on the triazole ring directly influences the porosity and pore size, with reported pore sizes in the range of 300–580 pm. mdpi.com

Properties of Isomorphous Triazolyl Isophthalate MOFs mdpi.com
Triazole SubstituentCalculated Pore Size (pm)Calculated Specific Pore Volume (cm³/g)Thermal Stability
Methyl~5800.36Stable
Ethyl~4500.28Stable
Isopropyl~3000.19Stable

Catalytic Properties: The metal nodes and functional linkers in triazole-based MOFs can act as catalytic sites. Copper-based MOFs with triazole linkers have been proven to be active catalysts for the liquid-phase selective oxidation of cyclohexene. mdpi.comresearchgate.net The catalytic activity can be influenced by the steric demand of the substituents on the triazole ring. In one study, a MOF with a bulky tert-butyl substituent on the triazole ring showed the highest catalytic activity in the oxidation of cyclohexene with tert-butyl hydroperoxide (TBHP). mdpi.com This suggests that the pores remain accessible to the reactants and that the electronic and steric environment around the active metal sites can be tuned via the triazole ligand to enhance catalytic performance.

Use as Ligands in Catalysis

The ability of the 1,2,4-triazole ring to coordinate with metal centers makes its derivatives effective ligands for creating homogeneous and heterogeneous catalysts. The nitrogen atoms of the triazole can bind strongly to a metal ion, creating a stable complex where the metal center can act as a Lewis acid or a redox-active site to catalyze chemical reactions.

In the context of MOFs, the entire triazole-containing organic linker acts as a ligand that helps form the catalytically active framework. mdpi.comresearchgate.net For example, in the selective oxidation of alkenes, the triazole-based MOFs function as robust heterogeneous catalysts where the copper nodes are the primary active sites, but their reactivity is modulated by the coordinating triazole ring. mdpi.comresearchgate.net The use of these MOFs as catalysts offers advantages such as high stability and the potential for catalyst recovery and reuse, which are critical for sustainable chemical processes.

The performed searches yielded general information on various 1,2,4-triazole derivatives, highlighting their broad potential in these areas. For instance, research on other triazole-based compounds has demonstrated their utility as ligands in catalysis, as active components in chemosensors, and as monomers in the synthesis of specialized polymers. However, these findings are not directly attributable to 3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole.

To generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, specific research data, including detailed findings and data tables for the named compound, is essential. Without such specific information, it is not possible to construct the requested content focusing solely on "this compound" and its derivatives in the specified applications.

Further research and publication in the scientific community are required to elucidate the potential of this specific compound in the areas of:

Asymmetric Catalysis with Chiral Derivatives

Ligand Design for Specific Organic Transformations

Chemodosimeter and Chemosensor Development

Fluorescent Probes for Specific Analytes

Incorporation into Polymer Backbones as Monomers or Modifiers

Until such research is published and accessible, a detailed article on these specific topics for this compound cannot be accurately generated.

Role in Polymer Chemistry as Monomers or Modifiers

Cross-linking Agents and Polymer Additives

The theoretical potential for a molecule like this compound to act as a cross-linking agent or polymer additive would depend on the presence of reactive functional groups that can form covalent bonds with polymer chains. For cross-linking, a molecule would typically need at least two such reactive sites. In the case of this compound, the ethoxy group or the phenyl rings could potentially be functionalized to introduce such reactivity. However, in its current form, it is not readily apparent how it would function as a cross-linking agent without further chemical modification.

As a polymer additive, its utility would be determined by its ability to disperse within a polymer matrix and impart desired properties, such as improved thermal stability, flame retardancy, or altered mechanical characteristics. The rigid, aromatic structure of the diphenyl-triazole core could theoretically enhance the thermal stability of a polymer blend.

It is important to note that this is speculative, as there is no empirical data from published studies to support these potential applications for this compound.

The table below summarizes the current state of research based on the available literature.

Compound/Derivative ClassApplication as Cross-linking Agent/Polymer AdditiveResearch Findings
This compound Not reported in scientific literatureNo data available.
General 1,2,4-Triazole DerivativesInvestigated for various polymer applicationsCan be incorporated into polymer backbones to increase thermal stability and mechanical strength. Used as additives in specialized applications such as proton-conducting membranes.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole and its Analogs

Future synthetic research will likely prioritize the development of environmentally benign and efficient methods for synthesizing this compound and its derivatives. Conventional methods often require harsh conditions or toxic reagents, prompting a shift towards green chemistry principles. researchgate.net Promising avenues include microwave-assisted organic synthesis (MAOS) and ultrasound-assisted methods, which have been shown to significantly reduce reaction times and improve yields for other triazole derivatives. researchgate.net

One-pot synthesis methodologies, which combine multiple reaction steps into a single procedure, represent another key area for development. isres.org For instance, a deamination annulation strategy has been shown to be a rapid and efficient base-mediated route for creating 1,3,5-trisubstituted 1,2,4-triazoles. rsc.org Adapting such a strategy could provide a practical and high-yield pathway to the target compound and its analogs. Future research could focus on metal-free catalytic systems or novel catalysts like iodine or copper to mediate the necessary cyclization and bond formation steps under milder conditions. isres.orgnih.gov

Table 1: Potential Sustainable Synthetic Strategies
Synthetic ApproachKey AdvantagesPotential Application for Target Compound
Microwave-Assisted SynthesisReduced reaction time, increased yields, energy efficiency. researchgate.netAccelerating the cyclization step in the formation of the triazole ring.
Ultrasound-Assisted SynthesisEco-friendly, improved reaction rates and yields. researchgate.netFacilitating reactions at lower temperatures, reducing energy consumption.
One-Pot ReactionsImproved efficiency, reduced waste, simplified purification. isres.orgCombining the formation of an intermediate with its subsequent cyclization into the final triazole product.
Base-Mediated Deamination AnnulationRapid, efficient, tolerates various functional groups. rsc.orgDirect synthesis from appropriately substituted nitriles and hydrazines.

Exploration of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To optimize the novel synthetic routes discussed above, a deeper understanding of the reaction kinetics and mechanisms is essential. Future research should leverage advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of this compound. While standard techniques like NMR, IR, and mass spectrometry are crucial for final product characterization, they are often used for post-reaction analysis. nih.govresearchgate.net

Techniques such as Time-Resolved Infrared (TRIR) spectroscopy could provide detailed insights into the dynamics of bond formation and the transient intermediates involved in the cyclization process on ultrafast timescales. numberanalytics.com Furthermore, hyphenated methods that combine the separation power of chromatography with the specificity of IR spectroscopy can be employed to study complex reaction mixtures and identify intermediates that may not be observable otherwise. numberanalytics.com The application of these process analytical technologies (PAT) will be instrumental in moving from laboratory-scale synthesis to efficient, controlled, and scalable production.

Integration of Machine Learning and Artificial Intelligence in Computational Predictions for this compound

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. mdpi.com For this compound, these computational tools offer powerful predictive capabilities. Quantitative Structure-Activity Relationship (QSAR) models, enhanced by AI approaches like Artificial Neural Networks (ANN), can be developed to predict the biological activities or material properties of novel analogs. espublisher.comresearchgate.net These models learn from existing data on other triazole derivatives to establish correlations between molecular structure and function, thereby guiding the synthesis of new compounds with enhanced properties. espublisher.comresearchgate.net

For example, ML algorithms can be trained to predict the corrosion inhibition efficiency or anticancer activity of new triazole derivatives before they are synthesized, saving significant time and resources. mdpi.comresearchgate.net This predictive power allows for the high-throughput virtual screening of vast chemical libraries to identify the most promising candidates for further experimental investigation. zsmu.edu.ua

Deeper Mechanistic Elucidation of Biological Activities at the Molecular and Sub-cellular Levels

Derivatives of 1,2,4-triazole (B32235) are known to possess a wide spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties. neliti.comnih.govnih.govnih.gov A critical future direction is to screen this compound for various bioactivities and, for any promising results, to elucidate the underlying mechanism of action.

Should the compound exhibit, for instance, anticancer properties, molecular docking studies would be employed to identify potential protein targets. nih.govmdpi.com Subsequent research would involve validating these interactions through in vitro enzymatic assays and studying the compound's effects on cellular pathways. Recent studies have identified novel mechanisms for triazole derivatives, such as the inhibition of ferroptosis, a form of regulated cell death. nih.gov Investigating such novel mechanisms for this compound could reveal new therapeutic opportunities.

Table 2: Investigational Tools for Mechanistic Studies
Technique/ApproachObjectiveExample Application
Phenotypic ScreeningIdentify novel biological activities in various disease models. nih.govScreening against a panel of cancer cell lines to detect cytotoxic effects.
Molecular DockingPredict binding modes and identify potential protein targets. nih.govmdpi.comDocking the compound into the active site of enzymes like aromatase or cytochrome P450. nih.gov
In Vitro Enzyme AssaysConfirm and quantify the inhibitory activity against a specific target.Measuring the IC50 value against a purified target enzyme.
Cell-Based AssaysInvestigate the effect on cellular processes and pathways.Analyzing effects on cell cycle, apoptosis, or reactive oxygen species (ROS) accumulation. nih.gov

Expanding the Scope of Material Science Applications through Molecular Engineering

The 1,2,4-triazole core is highly electron-deficient, making its derivatives suitable for applications in materials science, particularly in optoelectronics and as corrosion inhibitors. mdpi.comlifechemicals.com Future research should focus on the molecular engineering of this compound to tailor its properties for specific material applications. For example, derivatives of 4H-1,2,4-triazole have shown promise in optoelectronic devices due to their emission properties. mdpi.com

By systematically modifying the phenyl and ethoxy substituents on the core triazole structure, it may be possible to tune the compound's photophysical properties, such as its emission wavelength and quantum yield. This could lead to the development of new luminophores for organic light-emitting diodes (OLEDs). mdpi.comnih.gov Similarly, the ability of triazoles to coordinate with metal surfaces makes them effective corrosion inhibitors; engineering the substituents could enhance their adsorption and protective capabilities.

Investigating the Supramolecular Chemistry and Self-Assembly of this compound

Supramolecular chemistry explores the noncovalent interactions that guide molecules to self-assemble into larger, ordered structures. The 1,2,4-triazole ring is an excellent building block for supramolecular chemistry due to its capacity for hydrogen bonding, as well as π-π stacking interactions from its aromatic substituents. acs.orgacs.org

Future investigations should explore the self-assembly of this compound in the solid state and in solution. Single-crystal X-ray diffraction analysis can reveal how noncovalent interactions, such as weak hydrogen bonds and chalcogen bonds, cooperatively generate complex supramolecular architectures. nih.govacs.org Understanding and controlling these self-assembly processes could enable the design of novel crystalline materials, gels, or liquid crystals. Furthermore, triazole-based macrocycles have been synthesized for applications in molecular recognition and the construction of mechanically interlocked molecules like catenanes and rotaxanes. rsc.orgnih.gov

Exploration of this compound in Emerging Technologies

The unique electronic and structural properties of 1,2,4-triazoles make them candidates for a range of emerging technologies. The triazole ring can act as a versatile linker in the design of molecular probes and sensors. nih.gov For instance, future work could involve incorporating the this compound scaffold into fluorescent probes designed for the targeted detection of specific biomolecules or metal ions.

Another area of exploration is in molecular electronics and data storage. The stable, electron-deficient triazole ring could be functionalized to create molecules with specific electronic properties, potentially serving as components in molecular switches or memory devices. The development of triazole-based molecular semiconductors is an active area of research, and exploring the charge transport properties of the title compound and its engineered analogs could yield new materials for organic field-effect transistors (OFETs). nih.gov

Q & A

Q. What are the established synthetic routes for 3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole?

The synthesis typically involves cyclization of precursors under controlled conditions. For example, hydrazide derivatives can be refluxed in polar aprotic solvents (e.g., DMSO) for 18 hours, followed by distillation, cooling, and crystallization to yield triazole derivatives (65% yield) . Alternative routes use 1,2,4-triazole-3-thiones as intermediates, reacting with alkyl/aryl halides or carbonyl compounds in acetone or ethanol with a base (e.g., K₂CO₃) to introduce substituents . Key steps include temperature control (reflux), solvent selection, and purification via recrystallization.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=N at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions and electronic environments (e.g., ethoxy group protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–7.8 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D structure and intermolecular interactions (e.g., using WinGX or APEX2 software) .

Q. What biological activities are reported for structurally similar 1,2,4-triazole derivatives?

Analogous compounds exhibit antimicrobial, antifungal, and antioxidant properties. For instance, 4-hydroxyphenyl- and 3,4-dimethoxyphenyl-substituted triazoles show potent activity against Staphylococcus aureus and Candida albicans . Bioactivity is often linked to electron-withdrawing substituents (e.g., halogens) and methoxy groups enhancing membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance cyclization efficiency .
  • Catalysts : Anhydrous bases (K₂CO₃) improve nucleophilic substitution kinetics .
  • Temperature modulation : Reflux (100–120°C) balances reaction rate and side-product formation .
  • Purification : Gradient recrystallization (water-ethanol) removes unreacted precursors .
  • Analytical monitoring : TLC or HPLC ensures reaction progress .

Q. How can contradictions in biological activity data across studies be resolved?

  • Standardized assays : Use consistent microbial strains (e.g., ATCC standards) and minimum inhibitory concentration (MIC) protocols .
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., ethoxy vs. methyl groups) with bioactivity .
  • Statistical validation : Apply principal component analysis (PCA) to isolate variables causing discrepancies .

Q. What role do computational methods play in understanding electronic properties and reactivity?

  • DFT calculations : Predict HOMO/LUMO energies to assess redox behavior and nucleophilic sites .
  • Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450) to rationalize bioactivity .
  • pKa determination : Potentiometric titrations (e.g., with tetrabutylammonium hydroxide) quantify acidity, influencing solubility and reactivity .

Methodological Recommendations

  • Contradiction resolution : Cross-validate biological data using orthogonal assays (e.g., broth microdilution and agar diffusion) .
  • Synthetic optimization : Employ design of experiments (DoE) to systematically vary reaction parameters .
  • Computational validation : Compare crystallographic data with DFT-optimized geometries to identify structural distortions .

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